3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID
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Overview
Description
3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a benzyloxy group and a bromine atom
Mechanism of Action
Target of Action
The primary target of 3-(Benzyloxy)-5-Bromophenylboronic Acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound, as an organoboron reagent, is used in this process due to its stability, ease of preparation, and environmental benignity .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized through its donation of electrons to form a new Pd-C bond with formally electrophilic organic groups . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which can significantly affect downstream biochemical processes .
Pharmacokinetics
Its use in suzuki-miyaura coupling reactions suggests that it has a high reactivity and can readily participate in biochemical reactions .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be affected by factors such as temperature, pH, and the presence of other chemical groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID typically involves the bromination of (3-(Benzyloxy)phenyl)boronic acid. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID is widely used in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex molecules .
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its boronic acid group can interact with biological targets, making it useful in drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity allows for the modification of material properties to suit specific applications .
Comparison with Similar Compounds
- (3-(Benzyloxy)phenyl)boronic acid
- (3-(Benzyloxy)-4-bromophenyl)boronic acid
- (3-(Benzyloxy)-2-bromophenyl)boronic acid
Uniqueness: 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the benzyloxy and bromine substituents allows for versatile applications in synthesis and material science .
Properties
IUPAC Name |
(3-bromo-5-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BBrO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDMDMCDCBLNPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BBrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681731 |
Source
|
Record name | [3-(Benzyloxy)-5-bromophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-21-1 |
Source
|
Record name | Boronic acid, B-[3-bromo-5-(phenylmethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Benzyloxy)-5-bromophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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